N1-ethyl-N2-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)oxalamide
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Overview
Description
N-ETHYL-N’-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]ETHANEDIAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of fluorobenzene, furan, and ethanediamide groups, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-N’-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]ETHANEDIAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with furan-2-yl ethylamine under controlled conditions to form the intermediate. This intermediate is then reacted with N-ethyl ethanediamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-N’-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzene ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low temperatures.
Substitution: Sodium methoxide, potassium tert-butoxide; conditionspolar aprotic solvents, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-ETHYL-N’-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]ETHANEDIAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-ETHYL-N’-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: Known for its use as a fluorinating reagent.
N-Ethyl-2-furanmethanamine: Similar structure but lacks the sulfonyl group.
N-(Furan-2-ylmethyl)ethanamine: Similar structure but lacks the fluorobenzene group.
Uniqueness
N-ETHYL-N’-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]ETHANEDIAMIDE is unique due to the presence of both fluorobenzene and furan groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H17FN2O5S |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-ethyl-N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]oxamide |
InChI |
InChI=1S/C16H17FN2O5S/c1-2-18-15(20)16(21)19-10-14(13-4-3-9-24-13)25(22,23)12-7-5-11(17)6-8-12/h3-9,14H,2,10H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
VYYBPUHRTUMMSR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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